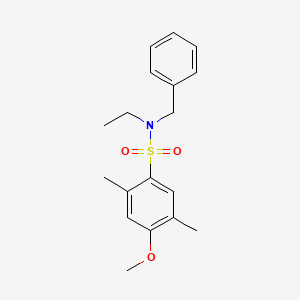

N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

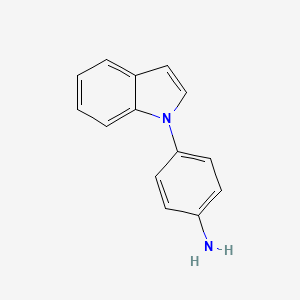

N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C18H23NO3S and a molecular weight of 333.45 . It is a member of the benzenesulfonamide family .

Molecular Structure Analysis

The molecular structure of N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide consists of a benzene ring substituted with various functional groups including a methoxy group, two methyl groups, and a sulfonamide group attached to an ethyl and a benzyl group . The exact 3D structure would require computational modeling or experimental techniques such as X-ray crystallography for determination .Physical And Chemical Properties Analysis

N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide has a molecular weight of 333.45 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Applications De Recherche Scientifique

1. Potential in Neuroprotection and Treatment of Cerebral Vasospasm

N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide derivatives have been explored for their potential in neuroprotection and treating cerebral vasospasm. A study investigating the effectiveness of oral endothelin receptor antagonists, which are structurally similar to N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide, found promising results in preventing delayed cerebral vasospasm caused by subarachnoid hemorrhage (Zuccarello et al., 1996).

2. Antibacterial and Enzyme Inhibitory Applications

Research has been conducted on the synthesis of N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide derivatives and their evaluation for antibacterial properties and enzyme inhibition potential. Some of these compounds exhibited moderate to good activities against Gram-negative and Gram-positive bacteria, as well as inhibitory effects on lipoxygenase and chymotrypsin enzymes (Aziz‐ur‐Rehman et al., 2014).

3. Antifungal and Anti-HIV Potential

Compounds structurally related to N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide have been synthesized and assessed for their potential antifungal and anti-HIV activities. Some of these synthesized compounds showed promise in vitro against these infections (Zareef et al., 2007).

4. Role in Photodynamic Therapy for Cancer Treatment

Research into new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, including ones structurally akin to N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide, has shown potential for use as photosensitizers in photodynamic therapy for cancer treatment. Their high singlet oxygen quantum yield makes them suitable for such applications (Pişkin et al., 2020).

5. Implications in Crystallography and Molecular Structure Analysis

Studies on the crystal structure of secondary aromatic sulfonamides, closely related to N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide, have contributed to a better understanding of molecular assembly and chiral discrimination in crystallization processes. This research aids in the structural elucidation of complex organic molecules (Kikkawa et al., 2019).

Propriétés

IUPAC Name |

N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-5-19(13-16-9-7-6-8-10-16)23(20,21)18-12-14(2)17(22-4)11-15(18)3/h6-12H,5,13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDPFZHIBMPMLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2C)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-Chloro-2-oxochromene-3-carbonyl)amino]benzoic acid](/img/structure/B2408255.png)

![2,5-dichloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2408259.png)

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(pyridin-3-ylmethyl)azetidine-3-carboxamide](/img/structure/B2408261.png)

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2408263.png)

![1-{4-[(3-Methylbenzyl)oxy]phenyl}methanamine](/img/structure/B2408264.png)

![1-[2-Hydroxy-3-(2-methylphenoxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2408268.png)

![1-(2-chloro-6-fluorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408272.png)

![Ethyl 5-(benzofuran-2-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2408273.png)